molecular formula C23H16Cl2N2O3 B295536 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295536
M. Wt: 439.3 g/mol
InChI Key: WACOCERNFYTPNM-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as CB-1 agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist for the cannabinoid receptor CB-1 and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves its binding to the 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione receptor in the brain. This binding activates the receptor and results in the modulation of various physiological processes such as appetite, metabolism, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione include the modulation of various physiological processes such as appetite, metabolism, and pain perception. This compound has also been found to have potential neuroprotective effects and has been studied for its potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potent agonist activity for the 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione receptor and its potential therapeutic applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the scientific research on 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. These include further studies on its potential therapeutic applications in the treatment of various diseases, the development of safer and more effective 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione agonists, and the investigation of its potential neuroprotective effects. Additionally, the potential use of this compound as a research tool for the study of the 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione receptor and its physiological functions could also be explored.

Synthesis Methods

The synthesis of 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzyl bromide in the presence of a base. The resulting product is then reacted with 1-phenyl-3,5-pyrazolidinedione to yield the final product.

Scientific Research Applications

4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione agonists have been studied for their potential therapeutic applications in various scientific research studies. 4-{5-Chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been found to have potential therapeutic applications in the treatment of various diseases such as obesity, diabetes, and neurological disorders.

properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

(4E)-4-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H16Cl2N2O3/c24-17-8-6-15(7-9-17)14-30-21-11-10-18(25)12-16(21)13-20-22(28)26-27(23(20)29)19-4-2-1-3-5-19/h1-13H,14H2,(H,26,28)/b20-13+

InChI Key

WACOCERNFYTPNM-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCC4=CC=C(C=C4)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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